![molecular formula C7H7BN2O2 B3030521 1H-Indazole-7-boronic acid CAS No. 915411-01-7](/img/structure/B3030521.png)
1H-Indazole-7-boronic acid
Overview
Description
1H-Indazole-7-boronic acid is a chemical compound with the molecular formula C7H7BN2O2 . It has a molecular weight of 161.96 . It is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere .
Synthesis Analysis
The synthesis of 1H-Indazole-7-boronic acid and similar compounds has been a topic of research in recent years . Strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The InChI code for 1H-Indazole-7-boronic acid is 1S/C7H7BN2O2/c11-8(12)6-3-1-2-5-4-9-10-7(5)6/h1-4,11-12H, (H,9,10) .Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters, which are highly valuable building blocks in organic synthesis, has been reported . This process involves a radical approach and has been used in the formal total synthesis of various compounds .Physical And Chemical Properties Analysis
1H-Indazole-7-boronic acid is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere . It has a molecular weight of 161.96 and a molecular formula of C7H7BN2O2 .Scientific Research Applications
Medicinal Applications
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain the indazole structural motif .
Synthesis of Indazoles
The synthesis of 1H- and 2H-indazoles has been a focus of recent research . Strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
Inhibitors of Phosphoinositide 3-Kinase δ
Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Tpl2 Kinase Inhibitors
1H-Indazole-7-boronic acid can be used in the preparation of thieno [3,2-d]pyrimidines as Tpl2 kinase inhibitors .
mTOR Inhibitors for Cancer Treatment
This compound can also be used in the synthesis of pyridinyl benzonaphthyridinones as mTOR inhibitors for the treatment of cancer .
Inhibitors of Human Farnesyl Pyrophosphate Synthase
1H-Indazole-7-boronic acid can be used in the preparation of novel bisphosphonate inhibitors of human farnesyl pyrophosphate synthase .
α7 Neurinal Nicotinic Receptor Affectors
This compound can be used in the preparation of diazabicycloheptanes as α7 neurinal nicotinic receptor affectors .
Safety and Hazards
1H-Indazole-7-boronic acid may cause respiratory irritation, skin irritation, and serious eye irritation . It is harmful if swallowed . Safety measures include avoiding breathing dust, avoiding contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .
Future Directions
Mechanism of Action
Target of Action
1H-Indazole-7-boronic acid is a chemical compound used in proteomics research . . Indazole-containing compounds are known for their wide range of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Mode of Action
For instance, some indazole derivatives can act as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Biochemical Pathways
It’s worth noting that the synthesis of indazoles involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of c–n and n–n bonds .
Result of Action
It’s known that the compound is used in proteomics research , suggesting it may have effects at the protein level.
Action Environment
It’s worth noting that the compound is typically stored at temperatures between 2-8°c , indicating that temperature could potentially influence its stability.
properties
IUPAC Name |
1H-indazol-7-ylboronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)6-3-1-2-5-4-9-10-7(5)6/h1-4,11-12H,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHHYPPRKWNXHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)C=NN2)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676698 | |
Record name | 1H-Indazol-7-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indazole-7-boronic acid | |
CAS RN |
915411-01-7 | |
Record name | 1H-Indazol-7-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1H-indazol-7-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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